3-(butoxymethyl)-1-propyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(butoxymethyl)-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-5-9-14-10-11-6-8-13(12-11)7-4-2/h6,8H,3-5,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMKDLQTTVHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 3 Butoxymethyl 1 Propyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(butoxymethyl)-1-propyl-1H-pyrazole, these calculations would reveal details about its geometry, electron distribution, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust method for predicting the molecular geometry and electronic structure of organic compounds. eurasianjournals.com For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine the optimized molecular structure. modern-journals.com These calculations would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.36 | - | - |
| N2-C3 | 1.34 | - | - |
| C3-C4 | 1.40 | - | - |
| C4-C5 | 1.38 | - | - |
| C5-N1 | 1.35 | - | - |
| N1-C(propyl) | 1.47 | - | - |
| C3-C(butoxy) | 1.51 | - | - |
| N1-N2-C3 | - | 111.0 | - |
| N2-C3-C4 | - | 106.0 | - |
| C3-C4-C5 | - | 105.0 | - |
| C4-C5-N1 | - | 109.0 | - |
| C5-N1-N2 | - | 109.0 | - |
| C5-N1-C(propyl)-C(propyl) | - | - | 178.5 |
| N2-C3-C(butoxy)-O(butoxy) | - | - | -85.0 |
Note: The data in this table is illustrative and based on typical values for substituted pyrazoles. Actual values would require specific calculations for this compound.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP analysis would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the pyrazole (B372694) ring, particularly the N2 atom, indicating their susceptibility to electrophilic attack. The oxygen atom of the butoxymethyl group would also exhibit a negative potential. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. This information is crucial for understanding intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties.
The HOMO represents the ability to donate an electron, and for this compound, it is expected to be localized primarily on the electron-rich pyrazole ring. The LUMO represents the ability to accept an electron, and its localization would indicate the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's excitability; a smaller gap suggests that the molecule is more reactive.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific calculations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propyl and butoxymethyl side chains in this compound means that the molecule can adopt multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov An MD simulation would model the movement of the atoms in the molecule, taking into account temperature and solvent effects. This would reveal the accessible conformational space, the flexibility of the side chains, and potential intermolecular interactions in a condensed phase. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Pyrazole Derivatives Relevant to this compound
While direct SAR studies for this compound are unavailable, the principles of SAR for pyrazole derivatives can be applied to understand how its structural features might influence its potential biological activity. mdpi.com SAR studies aim to correlate the chemical structure of a compound with its biological or pharmacological activity. nih.govacs.orgnih.gov
Substituent Effects on Molecular Interactions
The nature and position of substituents on the pyrazole ring are critical in determining the molecule's interactions with biological targets. elsevierpure.com
N1-substituent (Propyl group): The propyl group at the N1 position is a key feature. Its size, shape, and lipophilicity can influence how the molecule fits into a binding pocket of a protein. Variations in the length and branching of this alkyl chain can significantly impact biological activity.
C3-substituent (Butoxymethyl group): The butoxymethyl group at the C3 position introduces both steric bulk and a potential hydrogen bond acceptor (the oxygen atom). The flexibility of this group allows it to adopt various conformations to optimize interactions with a receptor. The ether linkage provides a degree of polarity in a largely nonpolar substituent.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. drugdesign.org For pyrazole derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their interactions with biological targets, such as enzymes and receptors. nih.govresearchgate.net
A hypothetical QSAR model for this compound would aim to correlate its structural features with a specific biological endpoint. The model would be built using a dataset of pyrazole analogs with known activities. Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each analog. These descriptors fall into several categories:
Electronic Descriptors: These describe the distribution of electrons in the molecule, such as atomic charges and dipole moments. The nitrogen atoms of the pyrazole ring are key sites for hydrogen bonding, and their partial charges would be a critical descriptor.
Steric Descriptors: These relate to the size and shape of the molecule. For this compound, descriptors like molecular volume, surface area, and the length and branching of the N1-propyl and C3-butoxymethyl substituents would be important. researchgate.net
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like connectivity and branching.
Table 1: Representative Molecular Descriptors in a Hypothetical QSAR Study
| Descriptor Class | Specific Descriptor | Potential Relevance for this compound |
|---|---|---|
| Electronic | Partial Charge on Pyrazole Nitrogens | Crucial for hydrogen bonding with receptor sites. |
| Steric | Molecular Volume | Influences fit within a binding pocket. |
| Steric | Principal Moments of Inertia | Describes the three-dimensional shape and mass distribution. crpsonline.com |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Quantum Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and electronic transition capabilities. |
In Silico Predictions of Metabolic Transformations
The metabolism of xenobiotics, including compounds like this compound, is primarily carried out by families of enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.gov In silico methods can predict the metabolic fate of a molecule by analyzing its structure and its likely interactions with these enzymes. nih.gov
The pyrazole scaffold is known to interact with CYP enzymes. nih.gov The nitrogen atoms of the pyrazole ring can coordinate with the heme iron atom in the active site of CYP enzymes, potentially leading to inhibition of the enzyme's activity. nih.gov The nature and position of substituents on the pyrazole ring significantly influence the affinity and selectivity of these interactions. nih.gov
For this compound, computational docking simulations would be used to predict its binding orientation and affinity within the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2E1). aumet.com Key predictive factors would include:
Hydrophobicity: The N1-propyl and C3-butoxymethyl groups are hydrophobic and would likely interact favorably with nonpolar amino acid residues in the CYP active site. Studies on other pyrazoles show that increasing hydrophobicity through alkyl substituents can enhance binding affinity to certain CYPs like CYP2E1. nih.gov
Steric Fit: The size and flexibility of the substituents will determine how well the molecule fits within the enzyme's binding cavity.
Electronic Complementarity: The electrostatic potential surface of the molecule would be analyzed to predict interactions with charged or polar residues in the active site.
Based on studies of similar structures, the aliphatic side chains of this compound would be susceptible to oxidative metabolism by CYP enzymes.
Computational tools can predict the most likely sites of metabolism on a molecule. For this compound, several biotransformation pathways can be anticipated, primarily involving oxidation reactions catalyzed by CYP enzymes.
Aliphatic Hydroxylation: The propyl and butoxy chains are likely targets for hydroxylation. This can occur at various positions, with terminal (ω) and penultimate (ω-1) positions often being favored.
O-Dealkylation: The ether linkage of the butoxymethyl group is a potential site for oxidative O-dealkylation, which would cleave the butyl group to yield a hydroxymethyl-pyrazole derivative and butanal.
N-Dealkylation: The N-propyl group could potentially undergo N-dealkylation, although this is often a less common pathway for N-alkyl pyrazoles compared to side-chain hydroxylation.
Ring Oxidation: While less common for substituted pyrazoles, oxidation of the pyrazole ring itself is a theoretical possibility.
These primary metabolic steps could be followed by Phase II conjugation reactions (e.g., glucuronidation) of the newly formed hydroxyl groups to facilitate excretion.
Table 2: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Predicted Metabolite Structure | Enzyme Family |
|---|---|---|
| Propyl Chain Hydroxylation | 3-(butoxymethyl)-1-(hydroxypropyl)-1H-pyrazole | Cytochrome P450 (Phase I) |
| Butoxy Chain Hydroxylation | 3-((hydroxybutoxy)methyl)-1-propyl-1H-pyrazole | Cytochrome P450 (Phase I) |
| O-Dealkylation | (1-propyl-1H-pyrazol-3-yl)methanol | Cytochrome P450 (Phase I) |
| Glucuronidation (Phase II) | Glucuronide conjugate of a hydroxylated metabolite | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) |
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov For this compound, docking studies would be essential to hypothesize its potential biological targets and understand the structural basis of its activity. This approach is widely used for pyrazole derivatives to explore their interactions with targets like protein kinases, cyclooxygenases, and nuclear receptors. mdpi.comthesciencein.orgpensoft.net
The binding mode of this compound would depend on the specific topology and amino acid composition of the target protein's binding site. However, general interaction patterns can be predicted based on its structure:
Hydrogen Bonding: The lone pair of electrons on the N2 nitrogen of the pyrazole ring is a strong hydrogen bond acceptor. This is a common and critical interaction observed in many pyrazole-based inhibitors, often with hinge region residues in kinases. nih.gov
Hydrophobic Interactions: The N1-propyl group and the C3-butoxymethyl group would likely occupy and interact with hydrophobic pockets within the binding site, forming van der Waals interactions with nonpolar residues such as leucine, valine, and isoleucine. uomustansiriyah.edu.iq
π-Stacking: The pyrazole ring itself, being aromatic, could engage in π-π stacking or π-cation interactions with aromatic (e.g., phenylalanine, tyrosine) or charged (e.g., arginine, lysine) residues in the binding site. japsonline.com
Docking simulations would score different binding poses based on a calculated binding energy or fitness score, with lower energy scores typically indicating a more favorable interaction. mdpi.com
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the stability and dynamics of the ligand-receptor complex over time. nih.govnih.gov An MD simulation would be performed on the best-docked pose of this compound with a putative protein target.
The stability of the complex would be assessed by monitoring several parameters:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over the simulation time. A stable, low-fluctuation RMSD for the ligand suggests it remains bound in its initial pose.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are flexible and which are stabilized by the ligand's presence.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex, providing a more quantitative measure of binding affinity.
A stable complex in an MD simulation would be characterized by the ligand maintaining its core interactions (e.g., hydrogen bonds with the pyrazole ring) and its hydrophobic moieties remaining well-seated in their respective sub-pockets. nih.gov
Table 3: Parameters Analyzed in MD Simulations for Complex Stability
| Parameter | Description | Indication of a Stable Complex |
|---|---|---|
| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | Low and stable RMSD values over time. |
| Protein RMSF | Measures the fluctuation of individual amino acid residues. | Reduced fluctuation in residues at the binding site. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | High occupancy for key hydrogen bonds. |
| Binding Free Energy (e.g., MM/PBSA) | An estimation of the overall energy of binding. | A favorable (negative) and stable binding free energy. |
Mechanistic Biological Investigations of Pyrazole Derivatives
Enzyme Interaction and Inhibition Mechanism Studies
Pyrazole (B372694) derivatives are recognized for their wide spectrum of biological activities, a significant portion of which stems from their ability to interact with and inhibit various enzymes. mdpi.comrsc.org The structural versatility of the pyrazole scaffold allows for the design of compounds that can target specific enzymes with high affinity and selectivity. nih.gov
Specific Enzyme Targets
The range of enzymes targeted by pyrazole derivatives is extensive. Notable examples include cyclooxygenase (COX) enzymes, which are key in inflammation. mdpi.com Some pyrazole derivatives have been shown to be selective inhibitors of COX-2. nih.gov Other targeted enzymes include various kinases, which are crucial in cell signaling pathways. For instance, pyrazole derivatives have been developed as inhibitors of c-Jun N-terminal Kinase (JNK), a target for neurodegenerative diseases, and other kinases like EGFR, VEGFR-2, and CDK, which are important in cancer research. nih.govnih.gov Additionally, cytochrome P450 enzymes, such as CYP2E1, have also been identified as targets for pyrazole compounds. nih.gov
Allosteric and Orthosteric Binding Modes
The mechanism of enzyme inhibition by pyrazole derivatives can occur through different binding modes. Orthosteric inhibition, where the compound binds to the active site of the enzyme and competes with the natural substrate, is a common mechanism. For example, certain pyrazole-based inhibitors of bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have been shown to act via a competitive binding mode. nih.gov In contrast, allosteric inhibition involves binding to a site other than the active site, inducing a conformational change that reduces the enzyme's activity. Some pyrazole derivatives have been found to inhibit CYP2E1 through more complex mechanisms, including two-site mixed cooperative mechanisms where the binding of the inhibitor can rescue the enzyme from substrate inhibition. nih.gov
Reversibility and Irreversibility of Inhibition
The nature of the interaction between a pyrazole derivative and its target enzyme can be either reversible or irreversible. Reversible inhibition is characterized by a non-covalent interaction, allowing the inhibitor to dissociate from the enzyme. The majority of pyrazole-based enzyme inhibitors studied, including those targeting COX and various kinases, fall into this category. Irreversible inhibition, on the other hand, typically involves the formation of a covalent bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. While less common for this class of compounds, the potential for designing irreversible pyrazole inhibitors exists through the incorporation of reactive functional groups.
Modulation of Cellular Pathways
Beyond direct enzyme inhibition, pyrazole derivatives can exert their biological effects by modulating complex cellular pathways. These pathways are integral to cellular function and their dysregulation is often associated with disease.
Effects on Oxidative Stress Pathways
Several studies have highlighted the antioxidant properties of pyrazole derivatives and their ability to modulate oxidative stress pathways. nih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Certain pyrazole compounds have been shown to inhibit enzymes involved in ROS production, such as NADPH oxidase. nih.gov By reducing the activity of such enzymes, these pyrazole derivatives can decrease the formation of superoxide (B77818) anions and subsequent lipid peroxidation, thereby protecting cells from oxidative damage. nih.gov
Interference with Signal Transduction
Signal transduction pathways are the mechanisms by which cells respond to external stimuli. Pyrazole derivatives have been shown to interfere with these pathways at various levels. As mentioned earlier, the inhibition of protein kinases is a key mechanism by which pyrazoles can modulate signal transduction. nih.gov By blocking the activity of kinases like JNK, EGFR, and VEGFR-2, these compounds can disrupt the signaling cascades that control cell proliferation, differentiation, and apoptosis. nih.govnih.gov For example, the inhibition of JNK3 by certain pyrazole derivatives has been explored as a therapeutic strategy for neurodegenerative diseases. nih.gov Furthermore, some pyrazole-containing compounds have been found to activate the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis and has implications for cancer therapy. nih.gov
Impact on Specific Cellular Processes
The precise impact of 3-(butoxymethyl)-1-propyl-1H-pyrazole on specific cellular processes has not yet been extensively detailed in peer-reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore known to influence a variety of cellular events. Pyrazole derivatives have been shown to affect processes such as cell cycle progression, apoptosis, and inflammatory responses in different cell types. nih.govnih.gov For instance, certain pyrazole compounds have been observed to induce cell cycle arrest and trigger programmed cell death in cancer cell lines. nih.govnih.gov The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic pathways. nih.gov
It is hypothesized that this compound may exert its effects through similar mechanisms, potentially acting as an inhibitor of enzymes involved in metabolic pathways or as a modulator of specific cellular receptors. evitachem.com The lipophilic butoxymethyl and propyl groups attached to the pyrazole core are expected to influence its cellular uptake and distribution, thereby affecting its interaction with intracellular targets. Further studies are required to elucidate the specific cellular consequences of exposure to this compound.
Molecular Target Identification and Characterization
The identification of specific molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For this compound, this process is in its early stages.
Proteomic and Interactomic Approaches
Currently, there are no published studies that have employed proteomic or interactomic approaches to specifically identify the molecular targets of this compound. Such studies, which can include techniques like affinity chromatography-mass spectrometry and yeast two-hybrid screening, are essential for comprehensively mapping the protein interaction landscape of a small molecule. These methods would allow researchers to "pull down" and identify proteins that directly bind to the compound, offering unbiased insights into its potential targets.
Functional Assays for Target Validation
Once potential molecular targets are identified, functional assays are crucial for validation. These assays are designed to measure the effect of the compound on the activity of the putative target protein. For example, if a kinase is identified as a potential target, an in vitro kinase assay would be performed to determine if this compound can inhibit its phosphorylating activity. Similarly, if a receptor is identified, receptor binding and signaling assays would be employed. As specific targets for this compound have not yet been disclosed, data from such validation assays are not available.
In Vitro Studies on Cellular and Subcellular Systems
In vitro studies using simplified biological systems are fundamental to characterizing the activity of a new chemical entity.
Use of Isolated Enzymes and Cell Lines
The biological effects of this compound are believed to stem from its interaction with biological targets such as enzymes or receptors. evitachem.com While specific enzyme inhibition data for this compound is not publicly available, numerous studies have demonstrated the ability of other pyrazole derivatives to inhibit a wide range of enzymes, including kinases, cyclooxygenases, and phosphatases. nih.gov
In studies involving cell lines, various pyrazole derivatives have demonstrated cytotoxic effects against cancer cells. nih.govnih.gov For example, some pyrazoles have been shown to induce apoptosis in triple-negative breast cancer cells. nih.govnih.gov The evaluation of this compound in a panel of cancer and non-cancerous cell lines would be a critical next step to determine its cytotoxic and cytostatic potential and its selectivity.
| Study Type | System | Potential Assays | Information Gained |
| Enzyme Inhibition | Isolated Enzymes | Kinase assays, phosphatase assays, etc. | Direct effect on enzyme activity, IC50 values |
| Cytotoxicity | Cancer Cell Lines | MTT assay, apoptosis assays | Effect on cell viability and proliferation |
| Target Engagement | Specific Cell Lines | Cellular thermal shift assay (CETSA) | Confirmation of target binding in a cellular context |
Preclinical Metabolic Research of 3 Butoxymethyl 1 Propyl 1h Pyrazole
In Vitro Metabolic Stability Assessments
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. These assays measure the rate at which a compound is metabolized by liver enzymes.
Hepatic Microsomal Stability
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life.
Illustrative Data Table: Hepatic Microsomal Stability of 3-(butoxymethyl)-1-propyl-1H-pyrazole
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Hepatocyte Stability
Hepatocyte stability assays provide a more comprehensive assessment of metabolic stability as they utilize intact liver cells, which contain both Phase I and Phase II enzymes, as well as necessary cofactors. This allows for a more complete picture of a compound's metabolic fate.
Illustrative Data Table: Hepatocyte Stability of this compound
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
|---|---|---|
| Human | Data not available | Data not available |
Metabolite Identification and Characterization Studies
These studies aim to identify the chemical structures of metabolites formed from the parent drug. This information is vital for understanding the drug's metabolic pathways and assessing the potential for active or toxic metabolites.
Elucidation of Metabolite Structures
High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed to determine the exact chemical structures of metabolites. Common metabolic transformations include oxidation, hydroxylation, and conjugation.
Quantitative Metabolic Profiling in Preclinical Models
This involves quantifying the levels of the parent compound and its major metabolites in biological samples from preclinical species. This helps in understanding the relative importance of different metabolic pathways.
Illustrative Data Table: Major Metabolites of this compound in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | m/z |
|---|---|---|
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
Reaction Phenotyping of Drug-Metabolizing Enzymes
Reaction phenotyping studies are conducted to identify the specific enzymes responsible for the metabolism of a drug candidate. This is critical for predicting drug-drug interactions. These studies typically involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors.
Illustrative Data Table: Contribution of Human CYP Isoforms to the Metabolism of this compound
| CYP Isoform | % Contribution |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
Cytochrome P450 (CYP) Enzyme Contribution
No studies were identified that investigated the role of specific cytochrome P450 isoenzymes in the metabolism of this compound. Therefore, data on which CYP enzymes are involved in its potential oxidative metabolism and their relative contributions are not available.
Non-CYP Mediated Metabolism
There is no available research on the contribution of non-cytochrome P450 enzymes, such as flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs), or sulfotransferases (SULTs), to the metabolism of this compound.
Biotransformation Pathway Elucidation
Proposed Metabolic Pathways
Due to the absence of preclinical studies, there are no proposed metabolic pathways for this compound. Elucidation of biotransformation pathways requires experimental data from in vitro and in vivo studies, which are not publicly accessible for this compound.
Species Differences in Metabolism
No comparative metabolic studies across different preclinical species (e.g., rat, mouse, dog, monkey) have been published for this compound. As a result, information on potential species differences in its metabolic fate is unknown.
Advanced Analytical and Spectroscopic Characterization Methods in Pyrazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules. For a compound such as 3-(butoxymethyl)-1-propyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its molecular structure.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H NMR spectroscopy would provide crucial information about the proton environment in this compound. The expected spectrum would show distinct signals for the protons on the pyrazole (B372694) ring, the propyl group, and the butoxymethyl group. The chemical shift of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent, non-equivalent protons, and the integration of each signal would correspond to the number of protons it represents.
¹³C NMR spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, and DEPT experiments would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Expected ¹H and ¹³C NMR Data for this compound:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| Pyrazole H-4 | Data not available | Singlet | Data not available |
| Pyrazole H-5 | Data not available | Singlet | Data not available |
| Propyl N-CH₂ | Data not available | Triplet | Data not available |
| Propyl CH₂ | Data not available | Sextet | Data not available |
| Propyl CH₃ | Data not available | Triplet | Data not available |
| Butoxy O-CH₂ | Data not available | Triplet | Data not available |
| Butoxy (CH₂)₂ | Data not available | Multiplet | Data not available |
| Butoxy CH₃ | Data not available | Triplet | Data not available |
| Pyrazole C-O-CH₂ | Data not available | - | Data not available |
| Pyrazole C-3 | Data not available | - | Data not available |
| Pyrazole C-4 | Data not available | - | Data not available |
| Pyrazole C-5 | Data not available | - | Data not available |
| Note: Specific chemical shift values are dependent on the solvent and experimental conditions and are not currently published for this compound. |
Advanced 2D NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques provide correlation maps between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the propyl and butoxymethyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the propyl group, the pyrazole ring, and the butoxymethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of the elemental composition, which serves as a stringent confirmation of the molecular formula (C₁₁H₂₀N₂O).
Expected HRMS Data for this compound:
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | Calculated based on C₁₁H₂₁N₂O⁺ | Data not available |
| [M+Na]⁺ | Calculated based on C₁₁H₂₀N₂ONa⁺ | Data not available |
| Note: The exact mass would be calculated based on the most abundant isotopes of each element. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the propyl group, the butoxy group, or cleavage within the ether linkage. Analysis of these fragments would help to confirm the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include C-H stretching from the alkyl chains, C=N and C=C stretching from the pyrazole ring, and a prominent C-O-C stretching band from the ether linkage. The absence of certain bands, such as an N-H stretch, would confirm the N-1 substitution on the pyrazole ring.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | ~2850-3000 |
| C=N stretch (pyrazole) | ~1500-1600 |
| C=C stretch (pyrazole) | ~1400-1500 |
| C-O-C stretch (ether) | ~1050-1150 |
| Note: These are general ranges, and the precise positions of the absorption bands are not currently published for this compound. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the ultraviolet region. The position and intensity of these absorptions are influenced by the substituents on the ring. For this compound, a characteristic π → π* transition associated with the pyrazole ring would be expected.
Expected UV-Vis Absorption Data for this compound:
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| e.g., Ethanol | Data not available | Data not available |
| Note: Specific absorption maxima and molar absorptivities are dependent on the solvent and are not currently published for this compound. |
Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific bonds. Each functional group has a characteristic set of vibrational modes (stretching, bending, etc.), resulting in a unique spectral fingerprint.
For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrazole ring, the N-propyl group, and the butoxymethyl side chain.
C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and butoxymethyl groups are typically observed in the 2850-3000 cm⁻¹ region.
Pyrazole Ring Vibrations: The aromatic-like pyrazole ring gives rise to several characteristic bands. C-H stretching from the ring appears above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is also a key indicator, often appearing as an intense band. researchgate.net
C-O-C Stretching: A prominent feature for the butoxymethyl group would be the strong, characteristic C-O-C (ether) stretching absorption, which typically occurs in the 1050-1150 cm⁻¹ range.
While a specific, experimentally determined spectrum for this compound is not publicly available, the expected absorption frequencies can be predicted based on data from analogous structures.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3100-3150 | C-H Stretch | Pyrazole Ring | Medium |
| 2850-2980 | C-H Stretch | Alkyl (Propyl, Butyl) | Strong |
| 1500-1580 | C=N Stretch | Pyrazole Ring | Medium-Strong |
| 1420-1490 | C=C Stretch | Pyrazole Ring | Medium-Strong |
| 1050-1150 | C-O-C Stretch | Ether | Strong |
X-ray Diffraction Analysis for Solid-State Structure
Single-Crystal X-ray Diffraction
For single-crystal X-ray diffraction, a high-quality, single crystal of the compound is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell. By analyzing this pattern, the complete molecular structure can be solved and refined. nih.gov
This analysis yields a wealth of structural information, including:
The crystal system and space group, which describe the symmetry of the crystal lattice.
The precise dimensions of the unit cell (the basic repeating unit of the crystal).
The exact coordinates of every non-hydrogen atom in the molecule.
Accurate measurements of all bond lengths and angles.
Information on intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal packing.
As no crystal structure for this compound has been published, the following table presents representative crystallographic data for a related substituted pyrazole, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to illustrate the type of information obtained from such an analysis. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.375(3) |
| b (Å) | 13.934(4) |
| c (Å) | 8.567(3) |
| β (°) | 97.816(14) |
| Volume (ų) | 1226.7(6) |
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of synthesized chemical compounds, it is essential for determining purity and isolating impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the most widely used method for assessing the purity of pharmaceutical and fine chemical products. For compounds like this compound, which possess moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common approach. ijcpa.in
In a typical RP-HPLC setup:
Stationary Phase: A nonpolar stationary phase is used, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column.
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, is used to elute the components from the column. sielc.com
Separation: The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
Detection: A UV detector is commonly employed, set to a wavelength where the pyrazole ring absorbs strongly (e.g., ~215 nm).
The result of an HPLC analysis is a chromatogram, which plots the detector response versus time. The purity of the sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
| Parameter | |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Temperature | 25 °C |
| Purity Results (Illustrative) | |
| Retention Time (min) | 6.45 |
| Peak Area (%) | 99.7 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in pyrazole research, offering unparalleled capabilities for the separation, identification, and quantification of volatile and semi-volatile compounds. For the specific analysis of this compound, GC-MS provides crucial data on its purity and structural characteristics through its distinct fragmentation patterns.
The process involves introducing the analyte into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Fused silica capillary columns coated with a nonpolar or medium-polarity stationary phase, such as 5% phenyl-methylpolysiloxane, are commonly employed for the analysis of pyrazole derivatives.
Following separation in the GC column, the isolated this compound molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
The interpretation of the mass spectrum is critical for structural elucidation. The molecular ion peak (M+), corresponding to the intact molecule, would be expected to appear at an m/z value equivalent to the molecular weight of this compound (196.29 g/mol ). However, the molecular ion of pyrazoles can sometimes be of low abundance. researchgate.net
The fragmentation pattern is influenced by the structure of the pyrazole core and its substituents. Key fragmentation pathways for pyrazole derivatives often involve the cleavage of bonds adjacent to the heterocyclic ring and rearrangements. researchgate.netwhitman.edu For this compound, characteristic fragments would likely arise from:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the pyrazole ring's nitrogen atom is a common fragmentation pathway for N-alkyl substituted amines and heterocycles. libretexts.org This would result in the loss of a propyl radical or subsequent fragments.
Side-chain fragmentation: The butoxymethyl and propyl side chains will undergo predictable fragmentation. For instance, the loss of the butoxy group or fragments thereof (e.g., butene, butanol) is expected. A prominent peak might be observed from the loss of a butyl radical (M-57) or a butoxy radical (M-73).
Ring fragmentation: The pyrazole ring itself can break apart, typically involving the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN), a characteristic fragmentation for many nitrogen-containing heterocycles. researchgate.net
A hypothetical table of GC-MS parameters and expected major fragments for the analysis of this compound is presented below.
Table 1: Illustrative GC-MS Parameters and Expected Fragmentation Data
| Parameter | Value / Description |
|---|---|
| GC System | Agilent 6890 or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.2 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 90°C (1 min), then 8°C/min to 250°C (hold 5 min) researchgate.net |
| MS Detector | Quadrupole Mass Selective Detector |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-400 amu |
| Expected M+ | m/z 196 |
| Major Fragments | m/z 153 (Loss of C₃H₇) |
| m/z 139 (Loss of C₄H₉O) | |
| m/z 123 (Loss of C₄H₉OCH₂) | |
| m/z 81 (Pyrazole ring fragment) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical method used extensively in pyrazole research for monitoring reaction progress, identifying compounds, and assessing purity. orientjchem.orgacs.org It is particularly valuable during the synthesis of this compound to track the conversion of reactants to the final product.
The technique involves spotting a small amount of the sample onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material. phoenix-sci.com For pyrazole derivatives, the most common stationary phase is silica gel 60 F254. rsc.org The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.
After the sample is applied, the plate is placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, the components of the sample are partitioned between the stationary and mobile phases.
The separation is based on the principle of differential adsorption. Compounds with a higher affinity for the stationary phase (more polar compounds in the case of silica gel) move up the plate more slowly, while compounds with a lower affinity (less polar) travel further. This results in the separation of the mixture's components into distinct spots at different heights on the plate.
The position of a compound is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, the mobile phase, the thickness of the adsorbent layer, and temperature, making it a characteristic property for a specific compound under defined conditions.
For this compound, a compound of moderate polarity, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically effective. The exact ratio of the solvents is optimized to achieve good separation, ideally yielding an Rf value between 0.3 and 0.7 for the target compound.
Visualization of the separated spots can be achieved by several methods. Since the pyrazole ring is a chromophore, it will absorb UV light, and the spots can be seen as dark quenched areas on the fluorescent background of the TLC plate when viewed under a UV lamp (254 nm). nih.gov Alternatively, chemical staining agents, such as iodine vapor or potassium permanganate (B83412) solution, can be used to reveal the spots. rsc.org
Table 2: Representative TLC Systems for Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase System 1 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Mobile Phase System 2 | Dichloromethane:Methanol (e.g., 9.5:0.5 v/v) |
| Visualization | UV light (254 nm) or Iodine vapor |
| Expected Rf Range | 0.3 - 0.7 (dependent on exact mobile phase composition) |
Emerging Research Directions and Applications for Pyrazole Derivatives
Agrochemistry Research and Development of Pyrazole-Based Compounds
The pyrazole (B372694) ring is a critical pharmacophore in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. ijettjournal.orgnih.gov The substitution pattern on the pyrazole ring significantly influences the biological activity and selectivity of these compounds. nih.gov Research is focused on creating new derivatives that offer high efficacy, low toxicity to non-target organisms, and improved environmental profiles.
A significant area of pyrazole herbicide research is the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.govresearchgate.netmdpi.com HPPD is a key enzyme in plastoquinone (B1678516) and tocopherol biosynthesis in plants; its inhibition leads to a characteristic bleaching of sensitive weeds. nih.govmdpi.com Numerous studies have demonstrated that pyrazole derivatives containing a benzoyl scaffold can act as potent HPPD inhibitors, often exhibiting superior activity compared to commercial standards like mesotrione (B120641) and topramezone (B166797). nih.govmdpi.com
For instance, certain novel pyrazole derivatives have shown excellent pre- and post-emergence herbicidal activities at application rates as low as 150 grams of active ingredient per hectare. nih.govfrontiersin.org One study highlighted a compound, Z9, which had an IC50 value of 0.05 µM against the HPPD enzyme, significantly more potent than topramezone (1.33 µM). nih.gov Another compound from the same study, Z21, demonstrated superior pre-emergence control of Echinochloa crusgalli (barnyard grass) and excellent crop safety for maize, cotton, and wheat. nih.gov The structural design of these herbicides is crucial; molecular docking studies suggest that interactions with specific amino acid residues, such as Phe360 and Phe403 in the enzyme's active site, are key to their inhibitory action. nih.govmdpi.com
Table 1: Herbicidal Activity of Select Pyrazole Derivatives (HPPD Inhibitors)
| Compound ID | Target Weed | Activity Type | Efficacy | Crop Safety | Reference |
|---|---|---|---|---|---|
| Z21 | Echinochloa crusgalli | Pre-emergence | 69.6% root inhibition | High safety for maize, cotton, wheat | nih.gov |
| Z5, Z15, Z20, Z21 | Various weeds | Post-emergence | Excellent at 150 g ai/ha | High safety for maize, cotton, wheat | nih.gov |
| Compound 5o | Echinochloa crusgalli | Not specified | More potent than pyrazoxyfen | Safer for maize than pyrazoxyfen | researchgate.net |
| Compound 6l | Monocot & Dicot weeds | Not specified | Excellent at 150 g/ha | Not specified | nih.gov |
Pyrazole carboxamides are a prominent class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). rsc.org SDHIs disrupt the fungal mitochondrial respiratory chain, leading to the cessation of growth. This class has become a hot topic in pesticide research due to its high efficiency, broad spectrum, and low toxicity. rsc.org The introduction of different substituents on the pyrazole ring can greatly influence the fungicidal spectrum and efficacy. nih.gov
Table 2: Fungicidal Activity of Select Pyrazole Derivatives
| Compound ID | Target Pathogen(s) | EC50 Value(s) (µg/mL) | Reference |
|---|---|---|---|
| Compound 26 | B. cinerea, R. solani, V. mali, T. cucumeris | 2.432, 2.182, 1.787, 1.638 | nih.gov |
| Compound 1v | F. graminearum | 0.0530 µM | agribusinessglobal.com |
| Compound 13 | F. Solani, R. Solani | More active than standard fungicide | researchgate.net |
| Compound 16 | B. cinerea | Better activity than standard fungicide | researchgate.net |
The pyrazole scaffold is integral to several commercial insecticides, including fipronil (B1672679) and cyenopyrafen. nih.govrsc.org Research continues to explore novel pyrazole amides, hydrazones, and other derivatives for broad-spectrum insecticidal activity. eurasianjournals.com These compounds often target the nervous systems of insects.
Supramolecular and Polymer Chemistry Applications
The ability of the pyrazole ring to act as a versatile ligand has led to its extensive use in supramolecular and polymer chemistry. The nitrogen atoms of the pyrazole can coordinate with metal ions, forming a variety of structures from discrete complexes to extended coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govijsdr.org
Pyrazole-based ligands are particularly useful in constructing MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govnih.gov For example, pyrazolate-based MOFs have been developed for the selective and efficient capture of formaldehyde (B43269) from indoor air and for adsorbing radioactive iodine from water. nih.govresearchgate.net The specific structure and functionality of the MOF can be tuned by modifying the pyrazole ligand and the metal ions used. nih.gov For instance, MOFs with open metal sites, such as Zn2+, have shown high efficacy in capturing iodine. nih.gov
Advanced Reaction Methodologies and Catalysis in Pyrazole Synthesis
The synthesis of the pyrazole core is a well-established field, but modern research focuses on developing more efficient, sustainable, and versatile methodologies. Key advancements include the use of multicomponent reactions (MCRs), green chemistry protocols, and flow chemistry systems.
MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the starting materials. nih.govijsdr.org This approach offers high atom economy, simplicity, and efficiency, making it ideal for generating libraries of diverse pyrazole derivatives. ijsdr.org Four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate (B1144303) are commonly used to synthesize fused pyrazole systems like pyrano[2,3-c]pyrazoles. ijsdr.org
Green chemistry principles are increasingly being applied to pyrazole synthesis. This includes the use of environmentally benign solvents like water, catalyst-free reactions under ultrasonic irradiation, and the use of recyclable catalysts such as magnetic nanoparticles. mdpi.comresearchgate.netijsdr.org For example, an efficient method for synthesizing pyrazole-3-carboxylates uses semicarbazide (B1199961) hydrochloride instead of toxic hydrazine and is performed "on water," often requiring no further purification. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Pyrazole Discovery
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. researchgate.netijsdr.org By analyzing a dataset of known pyrazole compounds and their biological activities, ML algorithms can build predictive models that correlate molecular structures (represented by descriptors) with their efficacy. researchgate.netyoutube.com These models are then used to predict the activity of newly designed, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net For example, 2D and 3D-QSAR models have been developed to predict the antitumor activity of pyrazole derivatives and guide the design of new, more potent analogues. researchgate.netijsdr.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-(butoxymethyl)-1-propyl-1H-pyrazole |
| Mesotrione |
| Topramezone |
| Pyrazoxyfen |
| Pyraclostrobin |
| Fipronil |
| Cyenopyrafen |
| Indoxacarb |
| AS-136A |
| Malononitrile |
| Hydrazine hydrate |
| Semicarbazide hydrochloride |
| Aldehyde |
| β-ketoester |
Future Perspectives in Pyrazole-Based Scaffold Research
The exploration of pyrazole derivatives continues to be a vibrant and promising area of chemical and medicinal research. The versatility of the pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, allows for extensive functionalization, leading to a wide array of compounds with diverse biological activities. While specific research on This compound is not extensively documented in publicly available literature, the future perspectives for pyrazole-based scaffolds can be extrapolated from the broader trends in the field. These trends point towards the development of novel synthetic methodologies, the exploration of new therapeutic applications, and the use of computational tools to design more potent and selective molecules.
Future research is likely to focus on several key areas. One significant direction is the development of more efficient and sustainable synthetic methods. researchgate.net Traditional methods for pyrazole synthesis often involve multi-step procedures with harsh reaction conditions. nih.govatlantis-press.com Modern approaches, such as microwave-assisted synthesis and one-pot multicomponent reactions, are being explored to improve reaction yields, reduce waste, and simplify purification processes. researchgate.net These advanced synthetic strategies will facilitate the creation of large and diverse libraries of pyrazole derivatives for high-throughput screening and drug discovery programs.
Another crucial aspect of future research will be the continued investigation of the pharmacological potential of pyrazole derivatives. Pyrazoles are already known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov Future studies will likely focus on elucidating the mechanisms of action of these compounds and identifying novel molecular targets. For instance, the structural features of compounds like 3-(methoxymethyl)-1-propyl-1H-pyrazole suggest potential for interaction with various biological macromolecules. evitachem.com By modifying the substituents on the pyrazole ring, researchers can fine-tune the electronic and steric properties of the molecule to enhance its binding affinity and selectivity for specific enzymes or receptors.
The integration of computational chemistry and molecular modeling will also play a pivotal role in the future of pyrazole-based research. In silico techniques can be used to predict the biological activity of novel pyrazole derivatives, optimize their pharmacokinetic properties, and design molecules with improved safety profiles. By combining computational predictions with experimental validation, researchers can accelerate the drug discovery process and reduce the costs associated with synthesizing and testing new compounds.
Furthermore, the application of pyrazole derivatives is expected to expand beyond medicine into other fields such as agrochemicals and materials science. The unique chemical properties of the pyrazole ring make it a valuable building block for the synthesis of functional materials with interesting optical and electronic properties. In agriculture, pyrazole-based compounds have shown promise as herbicides and insecticides, and future research will likely focus on developing more potent and environmentally friendly crop protection agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
